2-Fluoro-5-methoxymandelic acid
Description
2-Fluoro-5-methoxymandelic acid is a fluorinated mandelic acid derivative characterized by a methoxy (-OCH₃) group at the 5-position and a fluorine atom at the 2-position on the benzene ring. Mandelic acid derivatives are α-hydroxy carboxylic acids with a phenyl group, making them structurally and functionally distinct from simple benzoic acids.
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
RPXJXSOMLRYZQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxymandelic acid typically involves the introduction of the fluorine and methoxy groups onto the benzene ring, followed by the formation of the mandelic acid structure. One common method involves the nucleophilic substitution of a fluorine atom onto a suitable aromatic precursor, followed by the introduction of the methoxy group through electrophilic substitution. The final step involves the oxidation of the resulting intermediate to form the mandelic acid structure.
Industrial Production Methods
Industrial production of 2-Fluoro-5-methoxymandelic acid may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to improve the scalability and efficiency of the production process.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is pivotal for modifying solubility and bioavailability in pharmaceutical applications.
Typical Conditions :
-
Reagents : Methanol/ethanol with sulfuric acid catalyst
-
Temperature : Reflux (60–80°C)
-
Product : Methyl/ethyl esters (e.g., methyl 2-fluoro-5-methoxymandelate)
Mechanism : Acid-catalyzed nucleophilic acyl substitution. The methoxy group stabilizes the intermediate oxonium ion via resonance, enhancing reaction efficiency.
Acyl Chlorination
Conversion to the acid chloride facilitates further derivatization, such as amide bond formation.
Procedure :
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane
-
Conditions : Reflux (40–50°C) with inert gas purging to remove HCl/SO₂ byproducts .
-
Product : 2-Fluoro-5-methoxybenzoyl chloride
Optimization :
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| SOCl₂ Equivalents | 1.5–2.0 |
| Reaction Time | 4–6 hours |
This method achieves >90% conversion in scaled-up syntheses .
Demethylation of Methoxy Group
The methoxy group can be selectively cleaved under strong acidic or Lewis acidic conditions to yield hydroxyl derivatives.
Methods :
Product : 2-Fluoro-5-hydroxymandelic acid, which exhibits enhanced antioxidant activity compared to the methoxy analog .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 2-position is susceptible to displacement by strong nucleophiles under specific conditions.
Example Reaction :
-
Reagents : Sodium methoxide (NaOMe) in DMF
-
Conditions : 120°C, 24 hours
-
Product : 2-Methoxy-5-methoxymandelic acid (minor pathway due to steric hindrance)
Limitations :
-
Low reactivity attributed to electron-donating methoxy group at the 5-position, which deactivates the ring toward electrophilic attack .
Comparative Reaction Table
Mechanistic Insights
-
Steric Effects : The 5-methoxy group creates steric hindrance, reducing NAS efficiency at the 2-position .
-
Electronic Effects : Electron-withdrawing fluorine enhances the acidity of the α-hydroxy group (pKa ≈ 2.8), favoring salt formation with bases like NaOH.
These reactions underscore the compound’s versatility in synthetic chemistry, enabling tailored modifications for applications ranging from drug development to material science.
Scientific Research Applications
2-Fluoro-5-methoxymandelic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural and functional differences between 2-fluoro-5-methoxymandelic acid and related compounds:
Physicochemical Properties
- Electron-Withdrawing Effects: The fluorine atom at the 2-position increases acidity compared to non-fluorinated analogs (e.g., 5-methoxymandelic acid) due to its electron-withdrawing nature.
- Solubility : The methoxy group at the 5-position improves solubility in polar solvents compared to halogen-only derivatives like 2-fluoro-mandelic acid .
- Chirality : Unlike 2-Fluoro-DL-mandelic acid, the 5-methoxy substitution may influence stereoselectivity in enzymatic interactions .
Research and Commercial Availability
- Synthesis Challenges : Fluorination at the 2-position requires precise regioselective methods, such as electrophilic aromatic substitution or transition-metal catalysis .
Biological Activity
2-Fluoro-5-methoxymandelic acid is a derivative of mandelic acid that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features both a fluorine atom and a methoxy group, which can significantly influence its biological properties. This article will explore the biological activity of 2-fluoro-5-methoxymandelic acid, including its antioxidant properties, potential anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular structure of 2-fluoro-5-methoxymandelic acid can be represented as follows:
This structure includes:
- A fluorine atom at the 2-position.
- A methoxy group at the 5-position.
- A benzylic acid functional group.
These modifications can enhance the compound's lipophilicity and alter its interaction with biological targets.
Antioxidant Activity
The antioxidant properties of mandelic acid derivatives, including 2-fluoro-5-methoxymandelic acid, have been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals.
Findings:
- DPPH Assay : The compound exhibited significant radical scavenging activity, indicating strong antioxidant potential.
- ABTS Assay : Results showed that 2-fluoro-5-methoxymandelic acid had a comparable antioxidant capacity to other tested derivatives, suggesting its utility in preventing oxidative stress-related diseases .
Anticancer Activity
Recent studies have investigated the anticancer potential of 2-fluoro-5-methoxymandelic acid through various mechanisms.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating intrinsic pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrated that treatment with 2-fluoro-5-methoxymandelic acid resulted in reduced tumor size in murine models .
Case Studies:
A notable study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated that:
- The compound displayed a dose-dependent cytotoxic effect across all tested cell lines.
- IC50 values were significantly lower compared to untreated controls, affirming its potential as an anticancer agent .
Pharmacological Applications
The unique structure of 2-fluoro-5-methoxymandelic acid allows it to interact with various biological targets. Studies have suggested:
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation.
- Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of 2-fluoro-5-methoxymandelic acid, a comparison with other related compounds is useful:
| Compound | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-Fluoro-5-methoxymandelic acid | High | Significant | Potential |
| Mandelic Acid | Moderate | Low | Limited |
| 4-Hydroxy-3-methoxymandelic acid | Moderate | Moderate | Limited |
Q & A
Q. How can contradictions in stability data for 2-Fluoro-5-methoxymandelic acid be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
